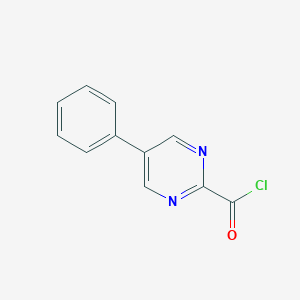
5-Phenylpyrimidine-2-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylpyrimidine-2-carbonylchloride is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrimidine-2-carbonylchloride typically involves the chlorination of 5-Phenylpyrimidine-2-carboxylic acid. One common method is to react the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
5-Phenylpyrimidine-2-carboxylic acid+SOCl2→this compound+SO2+HCl
This method is efficient and yields the desired product in good purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrimidine-2-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative reactions can convert the phenyl group to various functional groups, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
Scientific Research Applications
5-Phenylpyrimidine-2-carbonylchloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is used in the development of luminescent materials and coordination polymers.
Biological Studies: It is employed in the synthesis of biologically active molecules that can inhibit specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Phenylpyrimidine-2-carbonylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit phosphodiesterase 4 (PDE4), leading to anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of cyclic AMP (cAMP) breakdown, which modulates various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyrimidine-4-carboxylic acid
- 2-Phenylpyrimidine-5-carboxylic acid
- 2-Phenylpyrimidine-4,6-dicarboxylic acid
Comparison
5-Phenylpyrimidine-2-carbonylchloride is unique due to its reactive carbonyl chloride group, which allows for diverse chemical modifications. In contrast, similar compounds like 2-Phenylpyrimidine-4-carboxylic acid and 2-Phenylpyrimidine-5-carboxylic acid lack this reactive group, limiting their versatility in chemical synthesis .
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
5-phenylpyrimidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)11-13-6-9(7-14-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
KDSFDRVWACAEHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















